molecular formula C7H8ClFN2 B12288162 2-Chloro-5-fluoro-N,N-dimethylpyridin-3-amine

2-Chloro-5-fluoro-N,N-dimethylpyridin-3-amine

Cat. No.: B12288162
M. Wt: 174.60 g/mol
InChI Key: FGIGQMWRYCHBAU-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-N,N-dimethylpyridin-3-amine is a chemical compound with the molecular formula C7H8ClFN2 It is a member of the pyridine family, characterized by a pyridine ring substituted with chlorine, fluorine, and dimethylamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-fluoro-N,N-dimethylpyridin-3-amine typically involves the fluorination and chlorination of pyridine derivatives. One common method includes the reaction of 2-aminopyridine with sodium nitrite in hydrofluoric acid to introduce the fluorine atom. The chlorination step can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound for commercial applications .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoro-N,N-dimethylpyridin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

2-Chloro-5-fluoro-N,N-dimethylpyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-N,N-dimethylpyridin-3-amine involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its reactivity and ability to form stable complexes with various biomolecules. The compound can interact with enzymes, receptors, and other proteins, influencing their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-3-fluoro-N,N-dimethylpyridin-2-amine
  • 2-Fluoro-5-fluoroalkoxypyridines
  • 3-Bromo-2-nitropyridine

Uniqueness

2-Chloro-5-fluoro-N,N-dimethylpyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. The combination of chlorine and fluorine atoms, along with the dimethylamine group, makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C7H8ClFN2

Molecular Weight

174.60 g/mol

IUPAC Name

2-chloro-5-fluoro-N,N-dimethylpyridin-3-amine

InChI

InChI=1S/C7H8ClFN2/c1-11(2)6-3-5(9)4-10-7(6)8/h3-4H,1-2H3

InChI Key

FGIGQMWRYCHBAU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(N=CC(=C1)F)Cl

Origin of Product

United States

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